molecular formula C20H21ClN2S B2530314 4'-{[(2-chlorophenyl)methyl]sulfanyl}-1'H-spiro[cyclohexane-1,2'-quinazoline] CAS No. 893787-19-4

4'-{[(2-chlorophenyl)methyl]sulfanyl}-1'H-spiro[cyclohexane-1,2'-quinazoline]

Cat. No.: B2530314
CAS No.: 893787-19-4
M. Wt: 356.91
InChI Key: ZFKSBLFNDUAEJN-UHFFFAOYSA-N
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Description

4’-{[(2-chlorophenyl)methyl]sulfanyl}-1’H-spiro[cyclohexane-1,2’-quinazoline] is a complex organic compound that features a spirocyclic structure. This compound is notable for its unique combination of a quinazoline moiety and a cyclohexane ring, connected via a sulfur atom bonded to a 2-chlorophenyl group. Such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-{[(2-chlorophenyl)methyl]sulfanyl}-1’H-spiro[cyclohexane-1,2’-quinazoline] typically involves multiple steps:

    Formation of the Quinazoline Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Spirocyclic Structure: This step often involves the reaction of the quinazoline derivative with a cyclohexanone derivative in the presence of a suitable catalyst.

    Attachment of the 2-Chlorophenyl Group: This is usually done via a nucleophilic substitution reaction where the sulfur atom in the spirocyclic structure reacts with a 2-chlorobenzyl halide.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The sulfur atom in the compound can undergo oxidation to form sulfoxides or sulfones.

    Reduction: The quinazoline ring can be reduced under hydrogenation conditions to form tetrahydroquinazoline derivatives.

    Substitution: The 2-chlorophenyl group can participate in various substitution reactions, such as nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas are typical.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Tetrahydroquinazoline derivatives.

    Substitution: Various substituted quinazoline derivatives depending on the nucleophile used.

Scientific Research Applications

4’-{[(2-chlorophenyl)methyl]sulfanyl}-1’H-spiro[cyclohexane-1,2’-quinazoline] has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 4’-{[(2-chlorophenyl)methyl]sulfanyl}-1’H-spiro[cyclohexane-1,2’-quinazoline] involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazoline moiety is known to interact with kinase enzymes, potentially inhibiting their activity. The spirocyclic structure may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 4’-[(3-Chlorobenzyl)sulfanyl]-1’H-spiro[cyclohexane-1,2’-quinazoline]
  • 4’-[(2-Bromophenyl)methyl]sulfanyl-1’H-spiro[cyclohexane-1,2’-quinazoline]

Uniqueness

4’-{[(2-chlorophenyl)methyl]sulfanyl}-1’H-spiro[cyclohexane-1,2’-quinazoline] is unique due to its specific combination of a 2-chlorophenyl group and a spirocyclic quinazoline-cyclohexane structure. This unique structure may confer distinct biological activities and chemical reactivity compared to its analogs.

Properties

IUPAC Name

4-[(2-chlorophenyl)methylsulfanyl]spiro[1H-quinazoline-2,1'-cyclohexane]
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21ClN2S/c21-17-10-4-2-8-15(17)14-24-19-16-9-3-5-11-18(16)22-20(23-19)12-6-1-7-13-20/h2-5,8-11,22H,1,6-7,12-14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFKSBLFNDUAEJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)NC3=CC=CC=C3C(=N2)SCC4=CC=CC=C4Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21ClN2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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